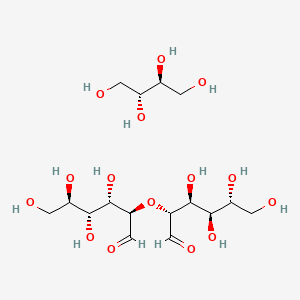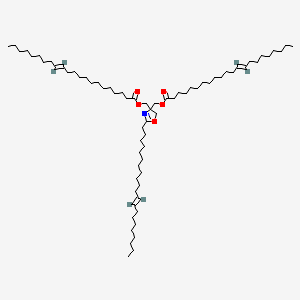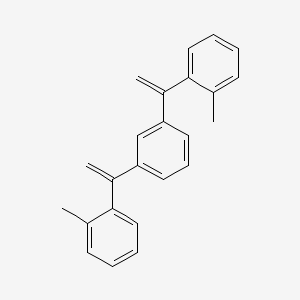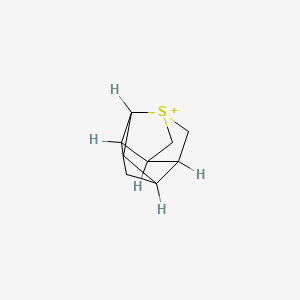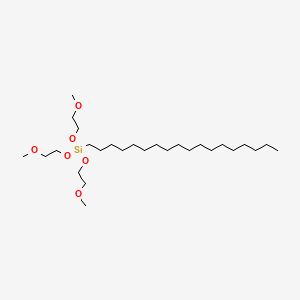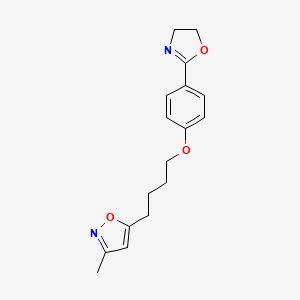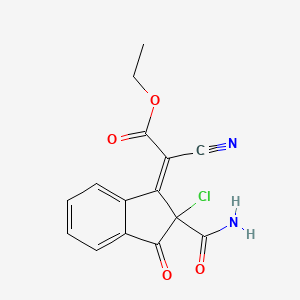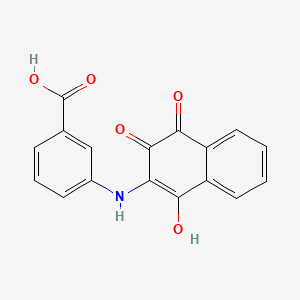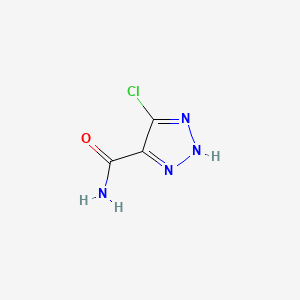
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with 2,6,6-trimethylcyclohex-2-en-1-yl derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or , to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as or .
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors due to its unique chemical structure.
Biology: In biological research, the compound may be used to study metabolic pathways and enzyme interactions, given its structural similarity to naturally occurring substances.
Medicine: While not a primary pharmaceutical agent, the compound’s derivatives may be explored for potential therapeutic applications, including anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, the compound is utilized in the manufacture of perfumes, cosmetics, and other consumer products due to its pleasant aroma and stability .
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways. The pathways involved can include oxidative stress response , signal transduction , and metabolic regulation .
類似化合物との比較
- 3-methyl-2-butanone
- 2,6,6-trimethylcyclohex-2-en-1-yl derivatives
- 3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-ol
Uniqueness: What sets 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one apart is its specific combination of a cyclohexene ring with a butanone side chain , which imparts unique chemical properties and reactivity. This structural uniqueness makes it particularly valuable in the synthesis of complex organic molecules and specialty chemicals .
特性
CAS番号 |
64634-93-1 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC名 |
3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one |
InChI |
InChI=1S/C14H24O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,11,13H,6,8-9H2,1-5H3 |
InChIキー |
SYLQLBRNBHRVCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC(C1CC(C)C(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


